Cyclarbamate

Catalog No.
S524699
CAS No.
5779-54-4
M.F
C21H24N2O4
M. Wt
368.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclarbamate

CAS Number

5779-54-4

Product Name

Cyclarbamate

IUPAC Name

[1-(phenylcarbamoyloxymethyl)cyclopentyl]methyl N-phenylcarbamate

Molecular Formula

C21H24N2O4

Molecular Weight

368.4 g/mol

InChI

InChI=1S/C21H24N2O4/c24-19(22-17-9-3-1-4-10-17)26-15-21(13-7-8-14-21)16-27-20(25)23-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,22,24)(H,23,25)

InChI Key

IRZVVDMCEZNNCW-UHFFFAOYSA-N

SMILES

C1CCC(C1)(COC(=O)NC2=CC=CC=C2)COC(=O)NC3=CC=CC=C3

solubility

Soluble in DMSO

Synonyms

C 1428; C-1428; Ciclarbamato; Ciclarbamato; Cyclarbamate; Cyclarbamatum; Cyclarbamatum; EINECS 227-302-7 M 906

Canonical SMILES

C1CCC(C1)(COC(=O)NC2=CC=CC=C2)COC(=O)NC3=CC=CC=C3

The exact mass of the compound Cyclarbamate is 368.17 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Carbamates - Supplementary Records. It belongs to the ontological category of carbamate ester in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cyclarbamate, with the chemical formula C21H24N2O4C_{21}H_{24}N_{2}O_{4} and a molecular weight of 368.4 g/mol, is a synthetic compound classified as a carbamate derivative. Its IUPAC name is [1-(phenylcarbamoyloxymethyl)cyclopentyl]methyl N-phenylcarbamate. This compound features a cyclopentane structure and is known for its potential applications in medicinal chemistry, particularly in relation to the central nervous system.

, including:

  • Oxidation: It can be oxidized to form corresponding carbamate derivatives using agents such as hydrogen peroxide and potassium permanganate.
  • Reduction: Reduction reactions can convert Cyclarbamate into amine derivatives, typically utilizing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups, often involving amines or alcohols as nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
  • Reducing Agents: Lithium aluminum hydride, sodium borohydride.
  • Nucleophiles for Substitution: Amines, alcohols.

Major Products Formed

  • Oxidation: Oxidized carbamate derivatives.
  • Reduction: Amine derivatives.
  • Substitution: Substituted carbamate compounds.

Cyclarbamate has been studied for its biological activity, particularly its interaction with gamma-aminobutyric acid (GABA) receptors. It enhances the inhibitory effects of GABA in the central nervous system, which may lead to reduced neuronal excitability and muscle relaxation. This mechanism suggests potential applications in treating conditions such as anxiety and muscle spasticity.

Cyclarbamate can be synthesized through several methods:

  • Three-component coupling reaction: This method involves amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide. This approach offers mild reaction conditions and minimizes overalkylation of the carbamate group.
  • Industrial production: Typically involves the reaction of cyclopentane-1,1-diyldimethanol with phenyl isocyanate under controlled conditions to yield the desired carbamate.

Cyclarbamate has a wide range of applications:

  • In Chemistry: Used as a reagent in organic synthesis and as a precursor for other carbamate compounds.
  • In Biology: Investigated for its neuroprotective effects and potential therapeutic applications related to GABAergic modulation.
  • In Industry: Utilized in pharmaceutical production and as an intermediate in synthesizing other chemical compounds.

Research on Cyclarbamate's interactions has primarily focused on its effects on GABA receptors. Studies indicate that it may enhance GABAergic activity, which could be beneficial in developing treatments for neurological disorders. Further research is needed to fully elucidate its pharmacological profile and potential side effects.

Several compounds share structural features with Cyclarbamate. Here are a few notable examples:

Compound NameStructure TypeUnique Features
CarbamazepineCarbamate derivativeAnticonvulsant used primarily for epilepsy treatment
PhenobarbitalBarbiturateSedative and anticonvulsant with distinct pharmacokinetics
GabapentinGabapentinoidUsed for neuropathic pain management

Uniqueness of Cyclarbamate

Cyclarbamate's unique cyclopentane structure differentiates it from other carbamates, contributing to its specific biological activity and potential therapeutic applications. Its ability to modulate GABA receptors sets it apart from similar compounds that may not exhibit this particular action.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

368.17360725 g/mol

Monoisotopic Mass

368.17360725 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Melting Point

151.5 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

779291866J

Other CAS

5779-54-4

Wikipedia

Cyclarbamate

Dates

Last modified: 02-18-2024
1: Bray KL, Lloyd-Jones GC, Muñoz MP, Slatford PA, Tan EH, Tyler-Mahon AR, Worthington PA. Mechanism of cycloisomerisation of 1,6-heptadienes catalysed by [(tBuCN)2PdCl2]: remarkable influence of exogenous and endogenous 1,6- and 1,5-diene ligands. Chemistry. 2006 Nov 24;12(34):8650-63. PubMed PMID: 17048286.2: HOULNE P. [THERAPEUTIC RESULTS OF THE USE OF CYCLARBAMATE IN GYNECOLOGY AND OBSTETRICS]. Rev Fr Gynecol Obstet. 1964 Dec;59:829-32. French. PubMed PMID: 14250306.3: ACCART R. [CYCLARBAMATE IN GASTROENTEROLOGY: STUDY OF 90 CASES]. Gaz Med Fr. 1964 Jul 10;71:2579-82. French. PubMed PMID: 14177550.4: ANDRE J. [STUDY OF CYCLARBAMATE IN RHEUMATOLOGIC PRACTICE ON 60 CASES]. Gaz Med Fr. 1964 Jun 10;71:2303-5. French. PubMed PMID: 14163055.5: DONNADIEU JM, BRADITCH JL. [Trial use of cyclarbamate in obstetrics]. Rev Fr Gynecol Obstet. 1963 Feb;58:181-5. French. PubMed PMID: 14028647.6: CHANTEGREIL B. [Preparation of children for bronchography and endobronchial examinations by using Cyclarbamate]. Poumon Coeur. 1963;19:89-91. French. PubMed
PMID: 14020100.7: GAUTHIER G. [Cyclarbamate and sport medicine]. Presse Med. 1962 Nov 10;70:2271-2. French. PubMed PMID: 13946866.8: GAULTIER M, LEPERCHEY F. [Preliminary data on the use in clinical practice of
cyclarbamate (N,N-diphenyl dicarbamate of 1,1-cyclopentanedimethanol]. Presse Med. 1962 Apr 14;70:863-4. French. PubMed PMID: 13897295.

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